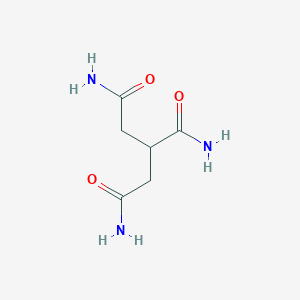

1,2,3-Propanetricarboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1,2,3-Propanetricarboxamide involves direct polycondensation reactions, employing substrates like 1,3-(4-carboxy phenoxy) propane and derivatives of aromatic diamines or hydantoins. These reactions occur in mediums consisting of N-methyl-2-pyrrolidone, triphenyl phosphite, calcium chloride, and pyridine, yielding polymers with high inherent viscosities and significant thermal stability. The preparation of precursor compounds often involves reactions between 4-hydroxy benzoic acid and dibromo propane in the presence of NaOH solution (Nasr‐Isfahani et al., 2009); (Faghihi & Valikhani, 2010).

Molecular Structure Analysis

The molecular structure of related compounds, including polyamides derived from 1,2,3-Propanetricarboxamide, demonstrates flexible trimethylene segments in their main chain. This structural feature is crucial for the polymers' thermal properties and solubility, affecting their glass-transition temperatures and weight loss temperatures. These characteristics are determined using techniques like FTIR spectroscopy, elemental analyses, and thermal gravimetric analysis (TGA) (Nasr‐Isfahani et al., 2009).

Chemical Reactions and Properties

1,2,3-Propanetricarboxamide and its derivatives undergo various chemical reactions, including polymerization and condensation, leading to novel materials with distinct properties. For example, the polymerization of columnar stacks of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives through a photoinitiated process results in materials with unique structural and optical properties (Masuda et al., 2003).

Physical Properties Analysis

The physical properties of polymers derived from 1,2,3-Propanetricarboxamide, such as glass-transition temperatures and thermal stability, are directly influenced by the molecular structure of the compounds. These properties are critical for determining the materials' applicability in various domains, including the production of biodegradable plastics and films (Kaur et al., 2012).

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds and stability under different conditions, are essential for the practical application of materials derived from 1,2,3-Propanetricarboxamide. These properties are shaped by the compound's molecular configuration and influence the material's performance in specific applications, such as in the synthesis of polyamides with desirable mechanical and thermal characteristics (Liaw & Liaw, 1998).

Aplicaciones Científicas De Investigación

Genetically Engineered Strains for 1,3-Propanediol Production from Glycerol : A study by Yang et al. (2018) discusses the biosynthesis of 1,3-Propanediol (1,3-PD) from glycerol, emphasizing the development of genetically engineered microorganisms for improved production efficiency (Yang et al., 2018).

Downstream Processing of Biologically Produced 1,3-Propanediol : Xiu and Zeng (2008) review methods for the recovery and purification of 1,3-propanediol, a compound with applications in polymer production, highlighting challenges in yield, purity, and energy consumption (Xiu & Zeng, 2008).

Biotechnological Production of 1,3-Propanediol : Kaur et al. (2012) review various strategies for microbial production of 1,3-PD, focusing on bioprocess engineering methods and the significance of a mathematical model-based approach for improving production (Kaur, Srivastava, & Chand, 2012).

Protonation and Metal Complex Formation of 1,2,3-Propanetricarboxylate : Research by De Stefano, Foti, and Gianguzza (1994) on 1,2,3-propanetricarboxylate (tricarballylate) focuses on its protonation and complex formation with various metals, providing insights into its chemical behavior in different solutions (De Stefano, Foti, & Gianguzza, 1994).

Microbial Production of 1,3-Propanediol : Biebl et al. (1999) describe the microbial route for producing 1,3-PD, with emphasis on using genetically engineered microorganisms for efficient and cost-effective production (Biebl, Menzel, Zeng, & Deckwer, 1999).

Synthesis of Cation-Exchange Membranes Using 1.3 Propane Sultone : A study by Velden et al. (1977) explores the use of 1.3 propane sultone, a related compound, for modifying polymers and creating cation-exchange membranes (Velden, Rupkema, Smolders, & Bantjes, 1977).

Synthesis and Characterisation of Furan-Aromatic Polyamides : Research by Abid, Gharbi, and Gandini (2004) on the synthesis of furan-aromatic polyamides using related compounds provides insight into polymer chemistry and potential applications in various industries (Abid, Gharbi, & Gandini, 2004).

Propiedades

IUPAC Name |

propane-1,2,3-tricarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c7-4(10)1-3(6(9)12)2-5(8)11/h3H,1-2H2,(H2,7,10)(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCDASFMETWCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)N)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632810 | |

| Record name | Propane-1,2,3-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Propanetricarboxamide | |

CAS RN |

1205674-38-9 | |

| Record name | Propane-1,2,3-tricarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-pyrazolo[5,1-b]thiazole-6-carboxylic acid](/img/structure/B60181.png)

![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)